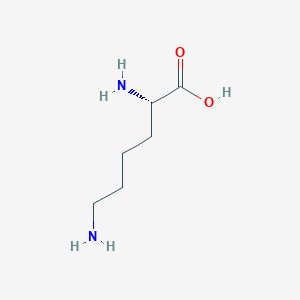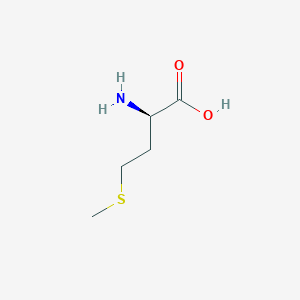
8-Hydroxyjulolidin
Übersicht
Beschreibung
8-Hydroxyjulolidine, also known as 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol, is a heterocyclic compound with the molecular formula C12H15NO. It is a derivative of julolidine, characterized by the presence of a hydroxyl group at the 8th position. This compound is known for its applications in fluorescence chemosensors and electrochemical studies .
Wissenschaftliche Forschungsanwendungen
8-Hydroxyjulolidine has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Hydroxyjulolidine can be synthesized through a one-step cyclization reaction involving 3-aminophenol or 1,3-dihydroxyaniline with 1,3-dihalopropane or its analogs. The reaction typically requires the presence of halogen, acyloxyl, sulfonyloxyl, or phosphoryloxyl groups as intermediates .
Industrial Production Methods: The industrial production of 8-Hydroxyjulolidine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyjulolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted julolidine derivatives.
Wirkmechanismus
The mechanism of action of 8-Hydroxyjulolidine primarily involves its role as a chromophore in fluorescence chemosensors. The hydroxyl group at the 8th position plays a crucial role in the electrochemical switching fluorescence study. The compound interacts with various molecular targets and pathways, leading to changes in fluorescence properties .
Vergleich Mit ähnlichen Verbindungen
Julolidine: Lacks the hydroxyl group at the 8th position.
8-Hydroxyquinoline: Similar structure but different ring system.
Coumarins: Similar applications in fluorescence studies but different core structure.
Uniqueness: 8-Hydroxyjulolidine is unique due to its specific hydroxyl group placement, which enhances its fluorescence properties and makes it a valuable compound in chemosensor applications .
Eigenschaften
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-11-6-5-9-3-1-7-13-8-2-4-10(11)12(9)13/h5-6,14H,1-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFUWJNBAQJABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C(C=C2)O)CCCN3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068286 | |
| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41175-50-2 | |
| Record name | 8-Hydroxyjulolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41175-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyjulolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXYJULOLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDF5635X33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Q1: What makes 8-hydroxyjulolidine suitable for sensing applications?
A1: 8-Hydroxyjulolidine exhibits fluorescence properties that change upon interaction with specific ions. This makes it an attractive building block for fluorescent probes. For example, researchers have designed probes incorporating 8-hydroxyjulolidine that selectively detect ions like HSO4-, Al3+, Cu2+, and Hg2+ in aqueous solutions. [, , , , , ] These probes often utilize Schiff base formation, where the aldehyde group of 8-hydroxyjulolidine-9-carboxaldehyde reacts with an amine group, leading to a change in fluorescence upon ion binding.
Q2: How does the structure of 8-hydroxyjulolidine contribute to its sensing ability?
A2: The structure of 8-hydroxyjulolidine, specifically the hydroxyl group and the nitrogen atom in the julolidine moiety, often enables the formation of intramolecular hydrogen bonds with specific ions. [, , ] This interaction, in combination with potential for extended conjugation through Schiff base formation, influences the molecule's electronic structure and thus its fluorescence properties.
Q3: Can you give a specific example of how 8-hydroxyjulolidine is used to detect a particular ion?
A3: A probe synthesized by coupling 8-hydroxyjulolidine-9-carboxaldehyde with 2-amino-1,3-propanediol demonstrated high selectivity for HSO4- in water. [] This selectivity stems from the specific interactions between the probe and HSO4-, leading to a distinct change in its UV-Vis absorption spectrum.
Q4: Beyond ion sensing, how else is 8-hydroxyjulolidine being utilized in chemical research?
A4: 8-Hydroxyjulolidine and its derivatives are also explored as ligands in coordination chemistry. [, ] For instance, complexes with 3d transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. [] These complexes showcase the versatility of 8-hydroxyjulolidine in coordinating with metal ions, opening possibilities for applications in catalysis and materials science.
Q5: Are there any studies on the optical properties of 8-hydroxyjulolidine-based metal complexes?
A5: Yes, researchers have investigated the absorption and photoluminescence properties of 8-hydroxyjulolidine-based metal complexes. [, ] The interaction between the ligand and the metal center influences the electronic structure of the complex, potentially leading to interesting optical properties.
Q6: Has 8-hydroxyjulolidine been incorporated into larger molecular structures?
A6: Yes, researchers have synthesized a fluorescent probe containing 8-hydroxyjulolidine linked to coumarin 343 via a PEG linker. [] This example highlights the potential of incorporating 8-hydroxyjulolidine into larger systems, broadening its potential applications in areas like bioimaging.
Q7: What computational chemistry methods have been employed to study 8-hydroxyjulolidine?
A7: Density functional theory (DFT) calculations have been used to optimize the structure of 8-hydroxyjulolidine and compare it with experimental data from X-ray crystallography. [] Such calculations provide insights into the molecule's electronic structure and its interactions with other molecules or ions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














